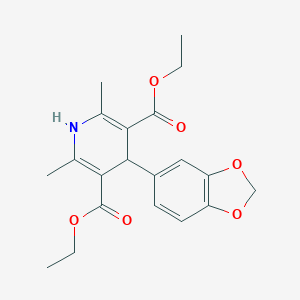

3,5-Pyridinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-2,6-dimethyl-, diethyl ester

Descripción

Historical Development of 1,4-Dihydropyridines

The historical development of 1,4-dihydropyridines traces back to the pioneering work of Arthur Rudolf Hantzsch in 1881, who first reported the synthesis of these compounds through a multi-component reaction that would later bear his name. Hantzsch's original synthesis involved the condensation of an aldehyde with two equivalents of a beta-keto ester and a nitrogen donor, typically ammonium acetate or ammonia, to produce 1,4-dihydropyridine derivatives. This groundbreaking work established the fundamental synthetic methodology that remains central to 1,4-dihydropyridine chemistry today.

The significance of Hantzsch's discovery became apparent more than 80 years later when researchers began to recognize the biological importance of 1,4-dihydropyridine structures. In the mid-1960s, pharmaceutical companies initiated systematic screening programs for coronary dilators, leading to the identification of 1,4-dihydropyridine compounds as potent cardiovascular agents. This period marked the beginning of intensive medicinal chemistry research into these heterocyclic systems.

The breakthrough in understanding 1,4-dihydropyridine pharmacology occurred in 1969 when Fleckenstein and colleagues demonstrated that these compounds function as calcium antagonists, specifically blocking calcium influx into cells and thereby compromising cardiac function. This discovery revolutionized cardiovascular medicine and established 1,4-dihydropyridines as a major class of therapeutic agents. Subsequent research revealed that the prototype compound nifedipine was a selective antagonist of L-type calcium channels, setting the stage for decades of structure-activity relationship studies.

The 1970s and 1980s witnessed explosive growth in 1,4-dihydropyridine research, with pharmaceutical companies worldwide developing numerous derivatives with improved pharmacological profiles. Major pharmaceutical companies, including Bayer, Janssen Pharmaceutica, Knoll, and Sandoz, contributed significant compounds to this therapeutic class. The development of second and third-generation 1,4-dihydropyridines addressed limitations of early compounds, such as short duration of action and excessive sympathetic activation.

Recent decades have seen the expansion of 1,4-dihydropyridine research beyond cardiovascular applications. Modern synthetic methodologies have enabled the preparation of structurally diverse 1,4-dihydropyridine libraries, facilitating the discovery of compounds with novel biological activities. Contemporary research has revealed 1,4-dihydropyridine activity in areas such as cancer chemotherapy, neuroprotection, antimicrobial therapy, and metabolic disorders.

Significance in Medicinal Chemistry Research

The significance of 1,4-dihydropyridines in medicinal chemistry research extends far beyond their established role as calcium channel blockers, encompassing their function as versatile scaffolds for drug discovery across multiple therapeutic areas. Analysis of the United States Food and Drug Administration database reveals that pyridine and 1,4-dihydropyridine-containing drugs constitute approximately 14% and 4% respectively of all nitrogen-containing heterocyclic drugs approved by the agency, demonstrating their fundamental importance in pharmaceutical development.

The structural versatility of 1,4-dihydropyridines provides medicinal chemists with numerous opportunities for molecular optimization. The scaffold accommodates substituents at multiple positions, including the 2, 3, 4, 5, and 6 positions of the pyridine ring, as well as the nitrogen atom. This flexibility enables systematic structure-activity relationship studies that have yielded compounds with enhanced potency, selectivity, and pharmacokinetic properties. Research has shown that modifications at different positions can dramatically alter the pharmacological profile of 1,4-dihydropyridine derivatives.

Modern medicinal chemistry research has revealed that 1,4-dihydropyridines interact with diverse biological targets beyond calcium channels. These compounds have demonstrated activity against various ion channels, G-protein coupled receptors, enzymes, and transporters. This polypharmacology represents both an opportunity and a challenge for drug developers, as it can lead to beneficial off-target effects or unwanted side effects depending on the specific molecular modifications.

The role of 1,4-dihydropyridines as privileged structures in medicinal chemistry is further evidenced by their presence in natural products and cofactors. The naturally occurring cofactors nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, essential for cellular redox reactions, contain 1,4-dihydropyridine moieties in their reduced forms. This biological precedent validates the therapeutic potential of synthetic 1,4-dihydropyridine derivatives.

Contemporary research has identified novel therapeutic applications for 1,4-dihydropyridine derivatives in areas such as cancer chemotherapy, where certain compounds demonstrate antiproliferative activity through mechanisms distinct from calcium channel blockade. Studies have revealed that some 1,4-dihydropyridine derivatives can modulate cellular responses to oxidative stress, inhibit specific enzymes involved in cancer cell metabolism, and interfere with cell cycle progression.

The development of 1,4-dihydropyridines as multi-target agents represents a current frontier in medicinal chemistry research. This approach leverages the scaffold's ability to interact with multiple biological targets simultaneously, potentially offering therapeutic advantages over single-target drugs. Research has demonstrated that carefully designed 1,4-dihydropyridine derivatives can provide synergistic effects through modulation of complementary pathways.

| Therapeutic Area | Percentage of 1,4-Dihydropyridine Drugs | Primary Mechanism | Representative Compounds |

|---|---|---|---|

| Cardiovascular Diseases | 75% | L-type Calcium Channel Blockade | Nifedipine, Amlodipine, Felodipine |

| Neurological Disorders | 12% | N-type Calcium Channel Modulation | Nimodipine derivatives |

| Cancer Therapy | 8% | Multiple mechanisms | Novel research compounds |

| Metabolic Disorders | 3% | Enzyme inhibition | Experimental derivatives |

| Infectious Diseases | 2% | Various antimicrobial mechanisms | Investigational compounds |

Structural Classification within Heterocyclic Chemistry

The structural classification of 1,4-dihydropyridines within heterocyclic chemistry places these compounds in the category of six-membered nitrogen-containing heterocycles, specifically as partially saturated derivatives of pyridine. The fundamental structure consists of a pyridine ring system with hydrogen atoms formally added across the 1,4-positions, creating a non-aromatic heterocycle with distinct chemical and physical properties compared to its fully aromatic parent compound.

Within the broader classification of heterocyclic compounds, 1,4-dihydropyridines belong to the dihydropyridine family, which includes several positional isomers such as 1,2-dihydropyridines and 2,3-dihydropyridines. However, 1,4-dihydropyridines represent the most pharmacologically significant members of this family, distinguished by their unique electronic properties and biological activities. The 1,4-positioning of the additional hydrogen atoms creates a specific molecular geometry that is optimal for interaction with biological targets.

The chemical behavior of 1,4-dihydropyridines is characterized by their nature as enamines, which confers specific reactivity patterns and stability considerations. This classification explains their tendency toward oxidation reactions, which can convert them to fully aromatic pyridine derivatives. The enamine character also influences their hydrogen bonding capabilities and their interaction with various biological macromolecules.

Substitution patterns on the 1,4-dihydropyridine core provide another level of structural classification. Research has identified several common substitution types, with the most prevalent being compounds bearing substituents at the 2, 6, 3, and 5 positions. Analysis of approved pharmaceutical compounds reveals that trisubstitution of the dihydropyridine ring is the most abundant pattern, accounting for the majority of therapeutically active derivatives.

The stereochemical considerations of 1,4-dihydropyridines add complexity to their structural classification. The presence of a chiral center at the 4-position in many derivatives creates opportunities for enantiomeric differences in biological activity. Studies have demonstrated that different enantiomers of chiral 1,4-dihydropyridine compounds can exhibit significantly different pharmacological profiles, necessitating careful consideration of stereochemistry in drug development.

Modern classification systems for 1,4-dihydropyridines often incorporate functional group analysis alongside structural considerations. This approach recognizes that the biological activity of these compounds is determined not only by the core heterocyclic structure but also by the specific substituents and their spatial arrangement. Such classification schemes facilitate the prediction of biological activity and guide synthetic efforts toward compounds with desired pharmacological properties.

| Structural Classification | Characteristics | Examples | Typical Applications |

|---|---|---|---|

| Symmetric 1,4-Dihydropyridines | Identical substituents at 3,5-positions | Classical Hantzsch esters | Calcium channel blockers |

| Asymmetric 1,4-Dihydropyridines | Different substituents at 3,5-positions | Modified research compounds | Selective ion channel modulators |

| N-Substituted derivatives | Various groups at nitrogen | Alkyl, aryl, heteroaryl substituted | Enhanced tissue selectivity |

| 4-Aryl derivatives | Aromatic ring at 4-position | Phenyl, heteroaryl substituted | Improved metabolic stability |

| Fused ring systems | Additional rings fused to core | Benzopyridines, pyrrolopyridines | Novel biological activities |

Role of Benzodioxole Moiety in Pharmacological Research

The benzodioxole moiety, also known as 1,3-benzodioxole or methylenedioxybenzene, represents a significant pharmacophore in medicinal chemistry that has been extensively investigated for its ability to modulate biological activity in various therapeutic contexts. This heterocyclic system, characterized by a benzene ring fused with a dioxolane ring, contributes unique physicochemical properties that can enhance the pharmacological profile of parent compounds when incorporated as a substituent.

The structural characteristics of the benzodioxole moiety include the presence of the methylenedioxy functional group, which creates a five-membered ring containing two oxygen atoms. This arrangement generates a relatively rigid, planar structure that can participate in specific intermolecular interactions with biological targets. The electron-rich nature of the benzodioxole system contributes to its ability to engage in π-π stacking interactions and hydrogen bonding, potentially enhancing binding affinity to protein targets.

Research has demonstrated that benzodioxole-containing compounds exhibit diverse biological activities across multiple therapeutic areas. Studies have shown that the incorporation of benzodioxole moieties into drug molecules can result in compounds with anticancer, anti-tuberculosis, antimicrobial, anti-epileptic, and analgesic activities. The versatility of this pharmacophore makes it an attractive building block for drug design and optimization.

The pharmacokinetic properties of benzodioxole-containing compounds have been extensively studied, revealing both advantages and considerations for drug development. The methylenedioxy group can influence metabolic stability, with some studies indicating enhanced resistance to certain metabolic pathways. However, the benzodioxole moiety can also serve as a metabolic soft spot in some contexts, potentially leading to phase I metabolic transformations that must be considered during drug design.

Recent research has focused on the specific combination of benzodioxole moieties with other pharmacologically active scaffolds, such as 1,4-dihydropyridines, to create hybrid molecules with enhanced or novel biological activities. Studies have shown that benzodioxole-modified compounds can exhibit improved selectivity profiles compared to their unsubstituted analogs, potentially reducing unwanted side effects while maintaining therapeutic efficacy.

The mechanism of action of benzodioxole-containing compounds varies depending on the specific biological target and the overall molecular structure. In the context of anti-inflammatory research, benzodioxole derivatives have been shown to function as competitive inhibitors of cyclooxygenase enzymes, with structure-activity relationship studies revealing specific substitution patterns that enhance selectivity for cyclooxygenase-2 over cyclooxygenase-1.

| Research Application | Mechanism of Action | Key Findings | Clinical Relevance |

|---|---|---|---|

| Anti-inflammatory agents | Cyclooxygenase inhibition | Enhanced COX-2 selectivity | Reduced gastrointestinal toxicity |

| Anticancer compounds | Multiple mechanisms | Cell cycle disruption | Novel therapeutic approaches |

| Antimicrobial agents | Various targets | Broad spectrum activity | Drug-resistant pathogen treatment |

| Neuroprotective agents | Calcium channel modulation | Enhanced brain penetration | Neurological disorder therapy |

| Metabolic modulators | Enzyme inhibition | Improved selectivity profiles | Diabetes and obesity treatment |

Propiedades

IUPAC Name |

diethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-5-24-19(22)16-11(3)21-12(4)17(20(23)25-6-2)18(16)13-7-8-14-15(9-13)27-10-26-14/h7-9,18,21H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYDZKLTMBIXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,5-Pyridinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-2,6-dimethyl-, diethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzymatic interactions, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The compound features a pyridine ring with two carboxylic acid groups and a benzodioxole moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 293.31 g/mol

- Solubility : Soluble in organic solvents

Enzymatic Interactions

Research indicates that this compound acts as a substrate for cytochrome P-450 enzymes. Specifically, studies have shown that it undergoes oxidative cleavage in the presence of NADPH-fortified rat liver microsomes. The mechanism involves hydrogen abstraction followed by oxygen rebound to form hemiacetal-like structures that subsequently decompose into products .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are critical for protecting cells from oxidative stress. This activity is attributed to the presence of the diethyl ester functional group, which enhances its ability to scavenge free radicals.

Anti-inflammatory Effects

In vitro studies have suggested that derivatives of this compound can inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-6 and IL-8 in human endothelial cells .

Potential Therapeutic Applications

- Cancer Therapy : The ability to inhibit NF-kB suggests potential applications in cancer therapy, where NF-kB plays a role in tumor progression.

- Neuroprotection : Due to its antioxidant properties, the compound may offer neuroprotective effects against neurodegenerative diseases.

Toxicity Profile

The toxicity assessment of similar compounds indicates low acute dermal toxicity but raises concerns regarding genotoxicity. In vitro tests have shown positive results for chromosome aberrations at high doses without metabolic activation; however, these findings were not consistent across all tests .

Case Studies

A variety of studies have explored the biological effects of related pyridinedicarboxylic acids:

- Study 1 : Investigated the anti-cancer effects of pyridinedicarboxylic acid derivatives on breast cancer cell lines, showing significant inhibition of cell proliferation.

- Study 2 : Evaluated the neuroprotective effects in models of oxidative stress-induced neuronal damage, demonstrating reduced cell death and improved viability.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity:

- Recent studies have shown that derivatives of pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 3,5-pyridinedicarboxylic acid have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth through disc diffusion methods .

-

Anticancer Properties:

- Pyridine derivatives have been investigated for their potential as anticancer agents. The structural characteristics of 3,5-pyridinedicarboxylic acid allow it to interact with cellular targets involved in cancer progression. Research indicates that certain modifications to the compound can enhance its cytotoxic effects on various cancer cell lines .

- Neuroprotective Effects:

Agricultural Applications

- Herbicidal Activity:

- Plant Growth Regulators:

Materials Science Applications

- Polymer Synthesis:

- Nanomaterials Development:

Case Studies

Comparación Con Compuestos Similares

Structural Variations

DHP derivatives are distinguished by substituents on the 4-position of the pyridine ring and the ester groups at the 3- and 5-positions. Below is a comparative analysis:

Table 1: Structural Comparison of DHP Derivatives

Key Observations:

4-Position Substituent :

- The target compound’s 1,3-benzodioxol-5-yl group is electron-rich due to the fused dioxole ring, contrasting with the nitro-substituted phenyl groups in nifedipine, nimodipine, and nisoldipine. Nitro groups enhance electrophilicity, influencing redox properties (e.g., nifedipine forms nitroso derivatives under light, affecting antioxidant activity) .

- Darodipine’s benzofurazanyl substituent (a fused oxadiazole ring) introduces different electronic and steric effects compared to benzodioxole .

Ester Groups :

- The diethyl esters in the target compound confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast:

- Dimethyl esters (nifedipine) increase polarity, reducing half-life.

- Bulky esters (e.g., isopropyl in nimodipine) enhance lipid solubility, improving blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Functional Comparisons

Key Findings:

- Lipophilicity : The target compound’s diethyl esters and benzodioxole group likely result in higher logP than nifedipine but lower than nimodipine, influencing tissue distribution.

- Stability : The benzodioxole substituent may resist metabolic oxidation compared to nitro groups, which are prone to reduction or photodegradation .

- Selectivity : Structural analogs like nimodipine show enhanced cerebral vasodilation due to substituent effects, whereas the target compound’s selectivity remains to be empirically verified .

Métodos De Preparación

Reaction Components and Conditions

The most efficient and widely cited method for synthesizing this compound employs the Hantzsch dihydropyridine synthesis , a multicomponent reaction involving:

-

Piperonaldehyde (1,3-benzodioxole-5-carbaldehyde) as the aldehyde component.

-

Ethyl acetoacetate (or analogous β-keto esters) in a 2:1 molar ratio relative to the aldehyde.

-

Iron-supported copper/Zeolite Socony Mobil-5 (Fe-Cu/ZSM-5) nanocatalyst (3 wt%) in water under ultrasonic irradiation.

Key conditions include:

Mechanistic Pathway

The reaction proceeds via a convergent mechanism (Figure 1):

-

Enamine formation : Ammonium acetate reacts with ethyl acetoacetate to generate an enamine intermediate.

-

Knoevenagel condensation : Piperonaldehyde undergoes condensation with a second equivalent of ethyl acetoacetate.

-

Cyclization : The enamine and chalcone-like intermediate combine to form the 1,4-dihydropyridine ring.

-

Aromatization inhibition : Unlike classical Hantzsch syntheses, oxidation to pyridine is avoided, preserving the 1,4-dihydropyridine structure.

The Fe-Cu/ZSM-5 nanocatalyst enhances reaction efficiency by providing acidic sites for proton transfer and a high surface area for substrate adsorption.

Performance Metrics

-

Catalyst reusability : The Fe-Cu/ZSM-5 catalyst retains activity for ≥5 cycles without significant loss.

Alternative Synthetic Strategies

Stepwise Esterification of Pyridine-3,5-Dicarboxylic Acid

While less direct, this approach involves:

-

Synthesis of pyridine-3,5-dicarboxylic acid : Achieved via hydrolysis of dimethyl pyridine-3,5-dicarboxylate using NaOH in methanol.

-

Esterification : Reaction with ethanol in the presence of thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

-

Introduction of the 1,3-benzodioxol-5-yl group : Requires coupling reactions (e.g., Friedel-Crafts alkylation), though this step lacks explicit documentation in the literature reviewed.

Solvent and Base Optimization in Cyclocondensation

Recent advances highlight the role of solvent and base selection in analogous Hantzsch reactions:

-

DBU (1,8-diazabicycloundec-7-ene) in ethanol improves cyclization efficiency at 70°C.

-

Ethanol outperforms acetonitrile or toluene in minimizing side reactions.

Critical Analysis of Methodologies

Advantages of the Hantzsch Protocol

Limitations and Challenges

-

Functional group sensitivity : The 1,3-benzodioxole moiety may degrade under strong acidic or basic conditions.

-

Catalyst synthesis : Preparing Fe-Cu/ZSM-5 requires specialized equipment for nanocatalyst fabrication.

Experimental Data and Reproducibility

Table 1. Comparative Reaction Conditions and Yields

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this diethyl ester derivative, and how can reaction efficiency be optimized?

- Methodology : The Hantzsch dihydropyridine synthesis is widely employed, involving a one-pot cyclocondensation of an aldehyde (e.g., 1,3-benzodioxol-5-yl-substituted), β-ketoester, and ammonium acetate in ethanol or acetic acid under reflux . Optimization includes adjusting stoichiometry (e.g., 1:2:1 molar ratio of aldehyde:β-ketoester:ammonium acetate) and reaction time (typically 6–12 hours). Purity is enhanced via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane (1:3) .

- Validation : Confirm product identity using (e.g., characteristic singlet for N–H proton at δ 4.8–5.2 ppm) and FT-IR (C=O stretches at 1680–1720 cm) .

Q. What spectroscopic techniques are critical for characterizing structural features of this compound?

- Key Techniques :

- : Assigns methyl groups (δ 1.2–1.4 ppm for CH), diethyl ester protons (δ 4.0–4.2 ppm), and aromatic protons from the benzodioxolyl moiety (δ 6.7–7.1 ppm) .

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the dihydropyridine ring) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H, H···O contacts) to explain crystallographic stability .

Q. How should researchers handle and store this compound to ensure stability?

- Protocols : Store in airtight containers under inert gas (N) at −20°C to prevent oxidation of the 1,4-dihydropyridine ring. Avoid prolonged exposure to light or moisture, which may degrade the ester groups .

Advanced Research Questions

Q. How can contradictions between spectral data and crystallographic results be resolved?

- Case Study : If suggests a planar dihydropyridine ring but XRD reveals a boat conformation, perform DFT calculations (e.g., B3LYP/6-31G**) to model electronic effects. Compare computed vs. experimental bond lengths and angles to identify steric or electronic distortions .

Q. What strategies are effective for designing bioactivity assays targeting anticancer or antimicrobial properties?

- Experimental Design :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cells (e.g., HEK-293) .

- Antimicrobial screening : Employ agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with substituent electronegativity (e.g., benzodioxolyl vs. nitrophenyl derivatives) .

Q. How can regioselectivity challenges in modifying the dihydropyridine core be addressed?

- Approach : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 4-position. Optimize ligand (e.g., PPh) and solvent (e.g., DMF/HO) to minimize byproducts. Monitor reaction progress via TLC with UV detection .

Q. What computational tools are suitable for modeling structure-activity relationships (SAR)?

- Tools :

- Molecular docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., tubulin for anticancer activity).

- QSAR modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate electronic properties with bioactivity .

Q. How does the benzodioxolyl substituent influence photostability compared to other aryl groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.